6-Methyl-3-nitropyridine-2-carboxylic acid chemical properties
6-Methyl-3-nitropyridine-2-carboxylic acid chemical properties
[1][2]
Executive Summary
6-Methyl-3-nitropyridine-2-carboxylic acid (CAS: 21203-64-5), also known as 6-methyl-3-nitropicolinic acid , is a critical heterocyclic building block in medicinal chemistry.[1][2][3][4] It serves as a specialized scaffold for the synthesis of kinase inhibitors, particularly those targeting the JAK/STAT pathway, and as a ligand in coordination chemistry due to its bidentate picolinate functionality.[2]
This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, reactivity profiles, and safety considerations. It specifically addresses the challenge of distinguishing this compound from its structural isomers (e.g., 6-methyl-5-nitropicolinic acid), a common pitfall in procurement and synthesis.[1][2]
Chemical Identity & Physical Properties[2][5]
Nomenclature and Identification[2]
-
IUPAC Name: 6-Methyl-3-nitro-2-pyridinecarboxylic acid[1][2]
-
Common Synonyms: 6-Methyl-3-nitropicolinic acid; 3-Nitro-6-methylpicolinic acid[2]
-
Molecular Formula: C
H N O [1][2][5]
Physicochemical Data
| Property | Value | Note |
| Appearance | Yellow to off-white crystalline solid | Nitro group confers yellow color |
| Melting Point | 126–130 °C (Predicted) | Experimental values vary by purity |
| Boiling Point | ~373 °C (at 760 mmHg) | Decomposition likely before boiling |
| Acidity (pKa) | ~2.78 (COOH) | Highly acidic due to electron-withdrawing NO |
| Solubility | DMSO, Methanol, Ethyl Acetate | Poor solubility in water; soluble in alkaline aq.[1][2] |
| Density | ~1.48 g/cm³ | Predicted |
Synthetic Pathways[1][2]
The synthesis of 6-methyl-3-nitropyridine-2-carboxylic acid is non-trivial due to the directing effects on the pyridine ring.[1][2] Two primary routes are established: Nitration of 6-Methylpicolinic Acid (preferred for laboratory scale) and Selective Oxidation of 2,6-Dimethyl-3-nitropyridine .[1][2]
Route A: Electrophilic Nitration (Preferred)
This route utilizes the directing effects of the methyl group and the pyridine nitrogen to introduce the nitro group at the 3-position.[1][2]
-
Starting Material: 6-Methylpicolinic acid (CAS 934-60-1).[1][2]
-
Reagents: Fuming Nitric Acid (HNO
), Concentrated Sulfuric Acid (H SO ).[2] -
Mechanism: The 6-methyl group directs ortho (position 5) and para (position 3).[1][2] The carboxylic acid at position 2 sterically hinders position 3, but the electronic environment (beta to Nitrogen) allows substitution.[2] Careful temperature control is required to favor the 3-nitro isomer over the 5-nitro isomer.[1][2]
Route B: Selective Oxidation[1][2]
-
Starting Material: 2,6-Dimethyl-3-nitropyridine (Lutidine derivative).[2]
-
Reagents: Selenium Dioxide (SeO
) or Potassium Permanganate (KMnO ).[1][2] -
Selectivity: The methyl group at position 2 is activated by the adjacent electron-withdrawing nitro group (ortho effect) and the ring nitrogen, making it more susceptible to oxidation than the 6-methyl group.[1][2]
Synthesis Workflow Diagram (DOT)
Caption: Comparative synthetic routes. Route A is generally preferred for higher regioselectivity and availability of starting materials.
Experimental Protocol: Nitration of 6-Methylpicolinic Acid
Safety Warning: This reaction involves fuming nitric acid and generates significant heat.[2] Perform in a functioning fume hood with appropriate PPE (acid-resistant gloves, face shield).[1][2]
-
Preparation of Nitrating Mixture:
-
Cool 20 mL of concentrated sulfuric acid (H
SO ) to 0–5 °C in an ice-salt bath. -
Dropwise add 10 mL of fuming nitric acid (HNO
, >90%), maintaining the temperature below 10 °C.
-
-
Addition of Substrate:
-
Slowly add 5.0 g (36.5 mmol) of 6-methylpicolinic acid solid in small portions to the acid mixture. Ensure the temperature does not exceed 15 °C during addition.
-
-
Reaction:
-
Quenching & Isolation:
-
Purification:
Reactivity Profile & Applications
Reactivity Map
The compound features three distinct reactive centers:
-
Carboxylic Acid (C-2): Undergoes standard acyl substitutions (esterification, amidation).[1][2]
-
Nitro Group (C-3): Susceptible to reduction (to amine) or nucleophilic aromatic substitution (S
Ar) if the ring is sufficiently activated, though the methyl group deactivates S Ar at C-3.[1][2] -
Methyl Group (C-6): Weakly acidic protons; can participate in condensation reactions under strong basic conditions.[1][2]
Functionalization Diagram (DOT)
Caption: Key chemical transformations. The reduction to the 3-amino derivative is the primary pathway for pharmaceutical applications.[1][2]
Pharmaceutical Applications[1][2]
-
Kinase Inhibitors: The 3-amino-6-methylpicolinic acid derivative (formed via reduction) is a privileged scaffold for designing ATP-competitive kinase inhibitors.[2] The pyridine nitrogen and the amino group can form bidentate hydrogen bonds with the hinge region of kinase enzymes (e.g., JAK2, GSK-3).[1][2]
-
Fragment-Based Drug Design (FBDD): The molecule is a high-quality "fragment" (MW < 200, high solubility, distinct vectors for growth) used in screening libraries.[1][2]
Safety & Handling (MSDS Highlights)
-
Hazards:
-
Storage:
-
Store at 2–8 °C (Refrigerate).
-
Keep under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.[2]
-
-
Handling:
References
-
BenchChem. 6-Methyl-5-nitropicolinic Acid Synthesis & Protocols. (Note: Discusses general nitration protocols for picolinic acids). Link[1][2]
-
MDPI. Synthesis of 2-Methyl-3-nitropyridines and Their Reactions. Molecules, 2021.[2] Link[1][2]
-
ChemicalBook. Product Entry: 6-Methyl-3-nitropyridine-2-carboxylic acid (CAS 21203-64-5).[1][2][6][7]Link[1][2]
-
Master Organic Chemistry. Thionyl Chloride (SOCl2) Reaction with Carboxylic Acids.Link[2]
-
BLD Pharm. Compound Data: 6-Methyl-3-nitropicolinic acid.[1][2][3][4]Link[1][2]
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- 2. 10261-94-6|3-Nitro-2-pyridinecarboxaldehyde|BLD Pharm [bldpharm.com]
- 3. 954240-89-2|5-Bromo-3-nitropicolinic acid|BLD Pharm [bldpharm.com]
- 4. 75795-40-3|5-Nitroisoquinoline-1-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. Page loading... [wap.guidechem.com]
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